REACTION_CXSMILES
|
[N+:1]([C:4]1[CH:5]=[C:6]([CH:11]([CH3:15])[C:12]([OH:14])=[O:13])[CH:7]=[CH:8][C:9]=1[OH:10])([O-])=O>C(O)C.[Pd]>[NH2:1][C:4]1[CH:5]=[C:6]([CH:11]([CH3:15])[C:12]([OH:14])=[O:13])[CH:7]=[CH:8][C:9]=1[OH:10]
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Name
|
3-nitro-4-hydroxyphenyl-α-methylacetic acid
|
Quantity
|
30 g
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C=1C=C(C=CC1O)C(C(=O)O)C
|
Name
|
|
Quantity
|
500 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
1.5 g
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
is carried out at atmospheric pressure and ambient temperature
|
Type
|
FILTRATION
|
Details
|
The catalyst is filtered off
|
Type
|
CONCENTRATION
|
Details
|
the filtrate concentrated to a small volume
|
Type
|
FILTRATION
|
Details
|
This is filtered
|
Type
|
CUSTOM
|
Details
|
crystallised from methanol
|
Name
|
|
Type
|
product
|
Smiles
|
NC=1C=C(C=CC1O)C(C(=O)O)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 24.5 g | |
YIELD: PERCENTYIELD | 95% | |
YIELD: CALCULATEDPERCENTYIELD | 95.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |